molecular formula C6H10O4 B031001 Dimethyl succinate CAS No. 106-65-0

Dimethyl succinate

Cat. No. B031001
CAS RN: 106-65-0
M. Wt: 146.14 g/mol
InChI Key: MUXOBHXGJLMRAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dimethyl succinate can be synthesized through various methods. Notably, a one-pot synthesis approach using ketoxime compounds, trimethyl phosphite, and dimethyl acetylenedicarboxylate zwitterion has been described, which selectively yields high-quality products in a stereoselective manner (Khalili, 2015). Additionally, green synthesis routes have been explored, utilizing dimethyl succinate and sodium methoxide through Claisen and DiKemann condensation reactions, offering an environmentally friendly synthesis pathway (Zhang Zhi-jun, 2011).

Molecular Structure Analysis

The molecular structure of dimethyl succinate plays a crucial role in its chemical behavior and reactivity. Research involving spectroscopic and density functional theory (DFT) methods has provided detailed insights into its structure, including vibrational wavenumbers and chemical shift values, contributing to a deeper understanding of its molecular characteristics (Vessally et al., 2011).

Chemical Reactions and Properties

Dimethyl succinate participates in various chemical reactions, owing to its reactive ester groups. Studies have demonstrated its utility in the synthesis of complex molecules, such as the creation of bio-based poly(butylene succinate) polymers, highlighting its versatility as a chemical building block (Tachibana et al., 2010).

Scientific Research Applications

  • Rotational Dynamics Study : Rodrigues et al. (2013) used dimethyl succinate in the study of the rotational dynamics of phosphoranes with slow bond rotation, providing insights into molecular motion and interactions (Rodrigues et al., 2013).

  • Computational Research : Sun et al. (2009) applied dimethyl succinate in computational studies to investigate the transport mechanism of its molecules across the aqueous/vapor interface, contributing to the understanding of molecular dynamics in different environments (Sun et al., 2009).

  • Diabetes Research : In diabetes research, Ladrière and Malaisse (2000) found that the dimethyl ester of succinic acid can compensate for increased consumption of endogenous nutrients during exercise in diabetic rats, offering potential therapeutic insights (Ladrière & Malaisse, 2000).

  • Insulin Secretion : Research by García-Martínez et al. (1995) showed that dimethyl ester of succinic acid enhances pancreatic B-cell secretory response more than glucose, important for understanding insulin dynamics (García-Martínez et al., 1995).

  • Cardiac Ischemia : Zhang et al. (2018) discovered that augmentation of Krebs cycle activity with dimethyl-α-ketoglutarate, which is related to dimethyl succinate, improves ischemic energetics in cardiac ischemia, indicating potential therapeutic applications (Zhang et al., 2018).

  • Inflammation and Hepatic Disorders : Yang et al. (2019) found that inhibition of succinate dehydrogenase by dimethyl malonate alleviates hepatic damage in mice, suggesting a novel target for inflammation-based hepatic disorders (Yang et al., 2019).

  • Gluconeogenesis Study : Rognstad (1984) investigated dimethyl succinate for studying gluconeogenesis in rat hepatocytes, contributing to metabolic research (Rognstad, 1984).

  • Insulinotropic Agents : Laghmich et al. (1998) explored dimethyl succinate esters as potential insulinotropic agents for treating non-insulin-dependent diabetes mellitus (Laghmich et al., 1998).

  • Bio-based Processes : López-Garzón et al. (2014) produced dimethyl succinate using dimethyl carbonate as an alkylating agent in a bio-based process, demonstrating an eco-friendly approach to chemical production (López-Garzón et al., 2014).

  • Immunomodulation : Kornberg et al. (2018) showed that dimethyl succinate, through its effect on GAPDH and aerobic glycolysis, modulates immunity, which is crucial for understanding and treating immune-related disorders (Kornberg et al., 2018).

Safety And Hazards

Dimethyl succinate may be harmful by inhalation, ingestion or skin absorption . It may cause irritation . It reacts with acids to liberate heat along with methanol and succinic acid . It may react with strong oxidizing acids to liberate enough heat to ignite the reaction products . Heat is also generated by the interaction with caustic solutions . Flammable hydrogen is generated with alkali metals and hydrides .

Future Directions

The Dimethyl Succinate Market is segmented by product type, end-user industry, and geography. The Dimethyl Succinate Market report provides an in-depth analysis of the current state of the industry, including its technological trends, competitive landscape, key players, and revenue forecasts for global, regional, and country levels .

properties

IUPAC Name

dimethyl butanedioate
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InChI

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3
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InChI Key

MUXOBHXGJLMRAB-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCC(=O)OC
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Molecular Formula

C6H10O4
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DSSTOX Substance ID

DTXSID5025152
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Molecular Weight

146.14 g/mol
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Physical Description

Dimethyl succinate is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid that solidifies at room temperature (19.5 deg C); [HSDB], colourless to pale yellow liquid, solidifying in the cold with pleasant ethereal-winey, slightly fruity odour, Colorless liquid.
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Boiling Point

385.5 °F at 760 mmHg (NTP, 1992), 195.3 °C @ 760 MM HG, 195.00 to 197.00 °C. @ 760.00 mm Hg, 385.5 °F
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Flash Point

185 °F (NTP, 1992), 85.0 °F, 185 °F
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN 120 PARTS WATER, 35 PARTS ALC, Slightly soluble in water, soluble in acetone, ethanol, very soluble in ethyl ether, 25000 mg/L @ 20 °C (exp), slightly soluble to soluble in water; slightly soluble in alcohol; miscible in oils, 1 mL in 1 mL 95% alcohol (in ethanol)
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Density

1.117 (USCG, 1999) - Denser than water; will sink, 1.1202 @ 18 °C/4 °C, 1.114-1.118, 1.117
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Vapor Pressure

0.3 mmHg at 68 °F (NTP, 1992), 0.3 [mmHg], 0.3 mmHg at 68 °F
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Mechanism of Action

Dibasic esters are a solvent mixture of dimethyl adipate; dimethyl glutarate, and dimethyl succinate used in the paint and coating industry. Subchronic inhalation toxicity studies have demonstrated that dibasic ester induce a mild degeneration of the olfactory, but not the respiratory, epithelium of the rat nasal cavity. Carboxylesterase-mediated hydrolysis of the individual dibasic esters is more efficient in olfactory than in respiratory mucosal homogenates. In the present study, an in vitro system of cultured rat nasal explants was utilized to determine if dibasic ester toxicity is dependent on a metabolic activation by nonspecific carboxylesterase. Explants from both the olfactory and the respiratory regions of the female rat nasal cavity were incubated for 2 hr in Williams' medium E containing 10-100 mM dimethyl adipate, dimethyl glutarate, or dimethyl succinate, dibasic ester caused a dose-related increase in nasal explant acid phosphatase release, a biochemical index of cytotoxicity. HPLC analysis demonstrated parallel increases in the carboxylesterase-mediated formation of monomethyl ester metabolites. Diacid metabolite production in the nasal explant system was not entirely concentration-dependent. Metabolite concentrations and acid phosphatase release were generally greater in olfactory than respiratory tissues. dibasic ester-induced cytotoxicity and acid metabolite production were markedly attenuated in nasal tissue excised from rats which were pretreated with bis(p-nitrophenyl)phosphate, a carboxylesterase inhibitor. This study presents a viable in vitro method for assessing organic ester cytotoxicity in the rat nasal cavity. It was shown that dibasic ester are weak nasal toxicants under the conditions of this system. It was further demonstrated that dibasic ester toxicity is dependent on a carboxylesterase-mediated activation. A similar mechanism was proposed for the nasal toxicity induced by other organic esters following inhalation exposure., Inhalation exposure of rats to dibasic esters revealed lesions of the nasal olfactory epithelium similar to those observed with other ester solvents. Female rats are more sensitive to these effects than are male rats. It has been proposed that carboxylesterase conversion of inhaled esters within nasal tissues to organic acids may be a critical biochemical step in converting these chemicals to toxic substances. These experiments measured the kinetic parameters Vmax, Km, Ksi, and V/K for the hydrolysis of the dibasic esters in the target nasal tissue, olfactory mucosa, and nontarget tissue, respiratory mucosa. It was determined that under the conditions of these experiments, diacid metabolites are not formed. Esterase activity was inhibited by pretreatment with bis p-nitrophenyl phosphate. Vmax values for the three dibasic esters were 5- to 13-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K values were 4- to 11-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K was similar between male and female olfactory mucosa when dimethyl glutarate was used as the substrate. With dimethyl succinate or dimethyl adipate as the substrate, V/K for female olfactory tissue was 0.5- or 2-fold that of males, respectively. Differences in V/K were mainly due to decreases in KM associated with increasing carbon chain length. Substrate inhibition was observed at dibasic ester concentrations greater than approximately 25 mM, which are unlikely to be achieved in vivo. These results lend further support to the hypothesis that organic acid accumulation in the target tissue, olfactory mucosa, plays a significant role in the pathogenesis of dibasic ester-induced nasal lesions. The mechanism nay be applicable to a wide range of inhaled esters.
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Product Name

Dimethyl succinate

Color/Form

COLORLESS LIQ @ ROOM TEMP; SOLIDIFIES WHEN COLD

CAS RN

106-65-0
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Record name Dimethyl succinate
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Record name DIMETHYL SUCCINATE
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Melting Point

67.1 °F (NTP, 1992), 19.5 °C, 19 °C, 67.1 °F
Record name DIMETHYL SUCCINATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dimethyl succinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIMETHYL SUCCINATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/634
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

3 500 g of electrolyte containing 9.4% of furan, 40% of dimethyl maleate, 1% of NaBr and 49.6% of methanol were electrolyzed at 19-24° C. using a current of 5 A until the charge input was 1.1 F with respect to dimethyl maleate (which corresponds to 2.4 F with respect to furan). The effluent contained the products, furan and dimethoxyfurans, in a ratio of 1.0:9.3, which corresponds to a conversion of 90%. The selectivity to dimethoxydihydrofuran/dimethoxytetrahydrofuran was 99%. Dimethyl maleate conversion was more than 99%. Tetramethyl butanetetracarboxylate and dimethyl succinate were formed in a ratio of 1:0.31 and tetramethyl butanetetracarboxylate and methoxysuccinic acid in a ratio of 1:1.15.
Name
dimethoxydihydrofuran dimethoxytetrahydrofuran
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0 (± 1) mol
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reactant
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[Compound]
Name
3
Quantity
500 g
Type
reactant
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reactant
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[Compound]
Name
dimethoxyfurans
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0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

10 ml/hour of a solution of 1 mol of 5-methyl-tetrahydroisobenzofuran-1,3-dione and 2 mol of dimethyl maleate were pumped at 200° C. into the top of a trickle-phase reactor filled with 100 ml of catalyst in tablet form (5% by weight palladium-on-aluminium oxide). The conversion of the dimethyl maleate after passage through the reactor was 100%. No dimethyl fumarate could be detected in the product mixture leaving the reactor. 5-Methylisobenzofuran-1,3-dione and dimethyl succinate had been formed with selectivities of over 95% and over 97% respectively. The conversion of the dehydrogenation was 99.8%. The catalyst showed no signs of deactivation after 500 hours of operation.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
palladium-on-aluminium oxide
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
catalyst
Quantity
100 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

or dianilinodihydroterephthalic acids or the salts thereof, is characterised in that the suspension of the disodium salt of dimethyl succinylosuccinate, which suspension is obtained by condensation of dimethyl succinate in a 35-45 percent by weight solution of sodium methylate in methanol, is acidified, and the liberated dimethyl succinylosuccinate is condensed with at least 2 mols of a compound of the formula ##STR3## in which
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dianilinodihydroterephthalic acids
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl succinate
Reactant of Route 2
Dimethyl succinate
Reactant of Route 3
Dimethyl succinate
Reactant of Route 4
Dimethyl succinate
Reactant of Route 5
Dimethyl succinate
Reactant of Route 6
Reactant of Route 6
Dimethyl succinate

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